molecular formula C12H25NO B5159105 5-methyl-1-(1-piperidinyl)-3-hexanol

5-methyl-1-(1-piperidinyl)-3-hexanol

Cat. No. B5159105
M. Wt: 199.33 g/mol
InChI Key: VWRNPOHBBAZHDJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-methyl-1-(1-piperidinyl)-3-hexanol, also known as MPHP, is a synthetic compound that belongs to the class of cathinones. Cathinones are a group of psychoactive substances that have stimulant effects on the central nervous system. MPHP is a relatively new compound that has gained popularity among researchers due to its unique chemical structure and potential applications in scientific research.

Mechanism of Action

The mechanism of action of 5-methyl-1-(1-piperidinyl)-3-hexanol involves its interaction with the dopamine and norepinephrine transporters. It acts as a reuptake inhibitor, which means that it blocks the reuptake of dopamine and norepinephrine into the presynaptic neuron, leading to increased levels of these neurotransmitters in the synaptic cleft. This results in increased stimulation of the postsynaptic neuron, leading to the stimulant effects of this compound.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are similar to those of other cathinones. It has been shown to increase the release of dopamine, norepinephrine, and serotonin in the brain, leading to increased alertness, energy, and euphoria. However, it can also cause adverse effects such as anxiety, paranoia, and cardiovascular effects such as tachycardia and hypertension.

Advantages and Limitations for Lab Experiments

One advantage of using 5-methyl-1-(1-piperidinyl)-3-hexanol in lab experiments is its unique chemical structure, which allows for the study of the mechanisms of action of dopamine and norepinephrine transporters. However, one limitation is that it is a relatively new compound and its long-term effects are not well understood. Additionally, its potential for abuse and addiction may limit its use in certain types of research.

Future Directions

There are several future directions for research on 5-methyl-1-(1-piperidinyl)-3-hexanol. One area of interest is its potential use in the treatment of neurological and psychiatric disorders such as depression and addiction. Another area of interest is the development of new compounds based on the structure of this compound that may have improved therapeutic potential and fewer adverse effects. Finally, further research is needed to fully understand the long-term effects of this compound and its potential for abuse and addiction.

Synthesis Methods

The synthesis of 5-methyl-1-(1-piperidinyl)-3-hexanol involves the reaction of 4-methylpropiophenone with piperidine in the presence of reducing agents such as lithium aluminum hydride or sodium borohydride. The resulting product is then purified using various techniques such as recrystallization or column chromatography.

Scientific Research Applications

5-methyl-1-(1-piperidinyl)-3-hexanol has been studied extensively for its potential applications in scientific research. It has been shown to have affinity for the dopamine and norepinephrine transporters, which are important targets for the treatment of various neurological and psychiatric disorders such as depression, ADHD, and addiction. This compound has also been studied for its potential use as a tool in neuroscience research to study the mechanisms of action of these transporters.

properties

IUPAC Name

5-methyl-1-piperidin-1-ylhexan-3-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H25NO/c1-11(2)10-12(14)6-9-13-7-4-3-5-8-13/h11-12,14H,3-10H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWRNPOHBBAZHDJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(CCN1CCCCC1)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H25NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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